Bis(p-phenoxyphenyl) ether
Description
Significance within Polyphenyl Ether Chemistry
Polyphenyl ethers (PPEs) are a class of aromatic ethers known for their outstanding thermal and oxidative stability, making them suitable for use as high-temperature lubricants, hydraulic fluids, and heat transfer fluids. smolecule.comnasa.gov Within this family of high-performance molecules, bis(p-phenoxyphenyl) ether holds a distinct position. Its para-substituted phenolic groups linked by an ether bond contribute to enhanced thermal stability and low volatility. smolecule.com
The structure of this compound is a prime example of the molecular design that imparts desirable properties to PPEs. The aromatic rings provide rigidity and high thermal stability, while the ether linkages offer a degree of flexibility. This combination is critical for applications demanding both heat resistance and lubricity. Research has shown that polyphenyl ethers, including this compound, exhibit significantly longer useful lives at high temperatures compared to other synthetic lubricants like silicones and diesters. archive.org For instance, at 900°F, this compound has a calculated useful life of 25 hours, a substantial improvement over many conventional synthetic fluids. archive.org
The table below outlines the thermal stability of this compound in comparison to other synthetic lubricants, highlighting its superior performance at elevated temperatures.
| Compound | Decomposition Point (°F) | Useful Life at 900°F (Time to decompose 10%) |
| This compound | 824 | 25 hours |
| m-Bis(m-phenoxyphenoxy) benzene (B151609) | 862 | 80 hours |
| Bis-p(m-phenoxyphenoxy) phenyl ether | 832 | 20 hours |
| Quaterphenyl | 826 | 30 hours |
| Silicone | 740 | 18 minutes |
| n-Octacosane | 662 | 3 minutes |
| Tetra(2-ethylhexyl) silicate | 638 | 14.4 seconds |
| Pentaerythritol tetrahexanoate | 585 | 7.2 seconds |
| Bis(2-ethylhexyl) sebacate | 525 | 7.2 seconds |
Data sourced from Missiles and Rockets, "THERMAL STABILITY OF POLYPHENYL ETHERS VERSUS OTHER SYNTHETIC LUBRICANTS" archive.org
Role as a Key Building Block for High-Performance Polymers
The utility of this compound extends beyond its direct use as a functional fluid. Its molecular structure makes it an ideal monomer, or building block, for the synthesis of more complex, high-performance polymers. cymitquimica.comsmolecule.com The presence of reactive sites on the phenoxyphenyl groups allows for functionalization through various organic reactions, enabling its incorporation into polymer chains. smolecule.com
The rigid and aromatic nature of this compound is particularly advantageous in the creation of polymers with exceptional thermal and mechanical properties. smolecule.com When used as a monomer, it can impart characteristics such as high glass transition temperatures, excellent dimensional stability, and inherent flame retardancy to the resulting polymer. These polymers find applications in demanding fields such as aerospace, electronics, and automotive engineering, where materials are required to maintain their integrity under harsh operating conditions.
For example, this compound can be used in the synthesis of polyetherimides and other advanced polymers where its structural attributes contribute to the final material's performance profile. smolecule.com Its stability and reactivity make it a versatile component for polymer chemists seeking to design materials with tailored properties for specific, high-stakes applications. cymitquimica.com The compound is also listed as an industrial organic chemical, underscoring its role in the production of various materials. epa.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenoxy-4-(4-phenoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c1-3-7-19(8-4-1)25-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)26-20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGTXJRZSBTHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308249 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3379-41-7 | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3379-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-Oxybis[4-phenoxybenzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis P Phenoxyphenyl Ether
Direct Etherification Approaches
Direct etherification represents a fundamental approach to forming the ether linkages in Bis(p-phenoxyphenyl) ether. This method generally follows the principles of Williamson ether synthesis, which involves the reaction of an alkali metal salt of a phenol (B47542) (a phenoxide) with a suitable electrophile, such as an aryl halide. In the context of this compound, this could involve reacting the potassium salt of 4-phenoxyphenol (B1666991) with an activated aryl halide.
The reaction is typically facilitated by heat in a polar aprotic solvent. The nucleophilicity of the phenoxide is a key factor, and the reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups. However, for unactivated aryl halides, this direct SNAr (nucleophilic aromatic substitution) approach often requires harsh conditions and may result in low yields, which has led to the development of metal-catalyzed alternatives. google.com
Ullmann Ether Synthesis Applications
The Ullmann condensation, or Ullmann ether synthesis, is the most historically significant and widely employed method for synthesizing this compound and other diaryl ethers. beilstein-journals.orgorganic-chemistry.org First reported by Fritz Ullmann in 1903, this reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. beilstein-journals.org The classical procedure for preparing this compound involves heating 4-phenoxyphenol with a suitable aryl halide, such as 4-chlorophenyl phenyl ether, in the presence of a copper catalyst and a base. wikipedia.org
The core of the Ullmann synthesis is the copper catalyst, which facilitates the crucial C-O bond formation. nih.gov Classical Ullmann conditions are often severe, requiring stoichiometric amounts of copper powder and high reaction temperatures, typically in the range of 125-300 °C. nih.gov These demanding conditions can limit the functional group tolerance of the reaction. beilstein-journals.org
Modern advancements have significantly improved the efficiency and scope of the Ullmann-type reaction. These improvements include the use of catalytic amounts of various copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with ligands. jsynthchem.comjsynthchem.com The addition of ligands accelerates the reaction, allowing for lower reaction temperatures (e.g., 80-110 °C) and improving yields. nih.gov N,N-dimethylglycine is one such ligand that has proven effective in promoting the coupling of phenols and aryl halides. organic-chemistry.org The choice of base and solvent is also critical, with combinations like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) being common. nih.govjsynthchem.com
The table below summarizes typical conditions for modern copper-catalyzed diaryl ether synthesis.
| Component | Examples | Role |
| Copper Source | CuI, CuBr, CuO Nanoparticles | Catalyst for C-O bond formation |
| Ligand | N,N-dimethylglycine, 1,10-Phenanthroline, N-Aryl-N'-alkyl-substituted oxalamides | Accelerates catalysis, allows milder conditions |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Deprotonates the phenol to form the nucleophile |
| Solvent | DMF, DMSO, Toluene, Acetonitrile | Provides a medium for the reaction |
| Temperature | 80 - 150 °C | Provides energy to overcome the activation barrier |
This table presents a generalized summary of conditions for modern Ullmann-type reactions.
When applying etherification strategies to dihydric phenolic compounds (bisphenols), such as hydroquinone (B1673460), to build symmetrical ethers, several challenges arise. A primary difficulty is controlling the selectivity of the reaction. It is often difficult to ensure that etherification occurs at both phenolic hydroxyl groups to the same extent, which can lead to a mixture of mono-etherified, di-etherified, and unreacted starting materials.
Furthermore, there is a risk of polymerization, where the bisphenol molecules link together, especially under conditions that favor intermolecular reactions. The presence of water in the reaction mixture can also be detrimental, potentially reducing the reaction's conversion rate and leading to the formation of by-products. google.com In syntheses involving multifunctional starting materials, achieving high yields of a single, pure product like this compound requires precise control over stoichiometry, reaction conditions, and the gradual addition of reagents to disfavor the formation of unwanted oligomers or polymers. google.com
Strategic Use as a Synthetic Intermediate for Complex Molecules
This compound is not only an end product but also serves as a valuable synthetic intermediate, particularly in the field of polymer science. Its rigid, aromatic structure and high thermal stability make it an ideal building block (monomer) for high-performance polymers. smolecule.com It is a precursor in the synthesis of certain polyphenyl ether (PPE) polymers, which are used in high-temperature insulation materials and electronic components. wikipedia.orgsmolecule.com
More specifically, derivatives of this compound, such as those containing hydroxyl or other reactive groups, can be used in polycondensation reactions. For instance, a bisphenol monomer structurally related to this compound, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane, has been synthesized and subsequently polymerized with difluorinated aromatic ketones. researchgate.net This nucleophilic substitution reaction produces Poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their excellent mechanical properties and thermal stability. researchgate.netnih.govgoogle.com The incorporation of the phenoxyphenyl ether moiety into the polymer backbone imparts desirable characteristics such as increased glass transition temperature and enhanced solubility in organic solvents. researchgate.net
Analogous Synthetic Routes for Related Diaryl Ethers
While the Ullmann condensation is a cornerstone of diaryl ether synthesis, several other powerful methods have been developed, offering alternatives that may provide milder conditions, broader substrate scope, or different catalytic systems. researchgate.net
Buchwald-Hartwig Amination: Originally developed for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been successfully adapted for C-O bond formation. It allows for the coupling of aryl halides (including chlorides) and phenols with high efficiency and functional group tolerance, often under milder conditions than the classical Ullmann reaction. organic-chemistry.org
Chan-Lam Coupling: This copper-catalyzed method couples arylboronic acids with phenols to form diaryl ethers. organic-chemistry.org It is notable for often proceeding under mild conditions, sometimes even at room temperature.
Reaction with Diaryliodonium Salts: Hypervalent iodine reagents, specifically diaryliodonium salts, can serve as electrophilic arylating agents for phenols. These reactions can proceed under metal-free conditions, providing a valuable alternative to transition-metal-catalyzed methods. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr): For aryl halides that are highly activated with strong electron-withdrawing groups (e.g., nitro groups), direct SNAr with phenoxides can be a very efficient, catalyst-free method for diaryl ether synthesis. google.comorganic-chemistry.org
The table below provides a comparison of these analogous methods.
| Synthetic Method | Catalyst/Reagent | Electrophile | Nucleophile | Key Advantages |
| Ullmann Condensation | Copper (Cu) | Aryl Halide | Phenol | Low-cost catalyst, well-established |
| Buchwald-Hartwig | Palladium (Pd) | Aryl Halide/Triflate | Phenol | High efficiency, broad scope, uses aryl chlorides |
| Chan-Lam Coupling | Copper (Cu) | Arylboronic Acid | Phenol | Mild reaction conditions |
| Diaryliodonium Salts | None (or Base) | Diaryliodonium Salt | Phenol | Often metal-free, high reactivity |
| SNAr Reaction | None (or Base) | Activated Aryl Halide | Phenol | Catalyst-free, rapid reaction for specific substrates |
This table offers a comparative overview of major synthetic routes for diaryl ethers.
Polymerization Reactions Utilizing Bis P Phenoxyphenyl Ether and Its Derivatives
Synthesis of Polyphenyl Ether (PPE) Polymers
Polyphenyl ethers (PPEs) are a class of polymers characterized by phenoxy groups linked together. wikipedia.org These materials are known for their exceptional thermal and oxidative stability, as well as their resistance to radiation. wikipedia.orgsmolecule.com The synthesis of PPEs is often achieved through the Ullmann Ether Synthesis, a copper-catalyzed reaction that couples an alkali-metal phenate with a halogenated benzene (B151609). wikipedia.org This method can be applied repeatedly to build up the polymer chain. wikipedia.org
Bis(p-phenoxyphenyl) ether itself is a type of polyphenyl ether and can be synthesized using methods like the Ullmann condensation. smolecule.com It can also serve as a building block or precursor in the production of more complex PPE polymers, which are valued for their use in high-temperature insulation materials and as electronic components. smolecule.com While direct polymerization of dihydric phenols in the Ullmann synthesis has been challenging due to their instability under reaction conditions, methods have been developed to overcome this, for example, by using a polar solvent that complexes with the copper salt catalyst. google.com
Polycondensation into High-Performance Polyamides
Derivatives of this compound, particularly diamine monomers, are employed in the synthesis of high-performance aromatic polyamides, also known as aramids. These polymers are prized for their thermal stability and mechanical strength.
A key derivative, 2,2'-bis[(p-phenoxy phenyl)]-4,4'-diaminodiphenyl ether (PPAPE), is synthesized and used as a monomer to create novel classes of wholly aromatic polyamides. scientific.netresearchgate.net These polyamides are typically prepared through conventional polycondensation reactions, such as the triphenyl phosphate-activated phosphorylation method. scientific.net The incorporation of the bulky, laterally-attached phenoxy phenylene groups from the PPAPE monomer results in polymers with excellent solubility in common polar aprotic solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). scientific.netresearchgate.net This enhanced solubility is a significant advantage for processing, allowing the polymers to be cast into transparent and flexible films. scientific.net Despite their amorphous or low-crystalline nature, these polyamides exhibit high thermal stability. scientific.netresearchgate.net
Table 1: Properties of Aromatic Polyamides Derived from PPAPE
| Property | Value/Observation | Source |
| Monomer | 2,2'-bis[(p-phenoxy phenyl)]-4,4'-diaminodiphenyl ether (PPAPE) | scientific.netresearchgate.net |
| Synthesis Method | Triphenyl phosphate-activated phosphorylation | scientific.net |
| Solubility | Excellent in DMAc, DMF, DMSO, NMP | scientific.net |
| Film Quality | Transparent and flexible | scientific.net |
| Crystallinity | Low | scientific.net |
The introduction of fluorine atoms into the polyamide backbone can further enhance properties such as thermal stability, solubility, and dielectric performance. researchgate.netresearchgate.net Fluorinated polyamides are synthesized by the polycondensation of fluorine-containing monomers. For instance, fluorinated poly(ether-amide)s bearing sulfoxide (B87167) and trifluoromethyl groups have been created from novel bis(ether amine) monomers. cnrs.fr These polymers demonstrate outstanding solubility not only in polar aprotic solvents but also in less polar ones like tetrahydrofuran (B95107) (THF). researchgate.netcnrs.fr The resulting polymers can be cast into tough, flexible films and exhibit high glass-transition temperatures (Tg) and thermal stability, with decomposition temperatures often exceeding 400°C. cnrs.frmdpi.com The incorporation of trifluoromethyl (–CF3) groups and phenoxy side groups into the polymer backbone is a key strategy for improving the solubility of these high-performance polymers. researchgate.netresearchgate.net
The presence and nature of linkages within the polymer chain, such as ether groups, significantly influence the final properties of the material. publish.csiro.au Ether linkages introduced into the main chain of polyamides increase the flexibility of the polymer backbone. researchgate.net This increased flexibility can disrupt chain packing, leading to lower crystallinity and improved solubility in organic solvents. researchgate.netresearchgate.net
Studies on polyamide-imides (PAIs) have shown that increasing the number of ether bonds in the diamine monomer structure can reduce the material's friction coefficient and abrasion loss. publish.csiro.au Specifically, PAI synthesized with 4,4′-diaminodiphenyl ether exhibited superior wear resistance compared to a similar polymer without an ether bond. publish.csiro.au While heat resistance may slightly decrease with more ether bonds, properties like hydrophobicity tend to increase. publish.csiro.au The introduction of bulky side groups, often facilitated by ether linkages, further enhances solubility by preventing dense chain packing. mdpi.com The combination of ether, ketone, and sulfone linkages is a common strategy to tailor the balance between thermal stability and processability in aromatic polyamides. researchgate.net
Formation of Poly(aryl ether ketone)s (PAEKs)
Poly(aryl ether ketone)s (PAEKs) are a family of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. core.ac.uk Derivatives of this compound are used as monomers in their synthesis.
The most common method for synthesizing PAEKs is through nucleophilic aromatic substitution (NAS) polycondensation. core.ac.uk This reaction typically involves the polycondensation of a bisphenol monomer with an activated aromatic dihalide, usually a difluorinated ketone, in a polar aprotic solvent. core.ac.ukresearchgate.netgrafiati.com Anhydrous potassium carbonate is often used as a weak base in this process. researchgate.netnih.gov
For example, new PAEKs have been prepared by reacting a bisphenol monomer derived from 4-benzoyl diphenyl ether with various difluorinated aromatic ketones. researchgate.net This polycondensation proceeds in nearly quantitative yields, producing polymers with high molecular weights and excellent thermal stability, with 5% weight loss temperatures often exceeding 500°C. researchgate.net The resulting PAEKs are typically amorphous and soluble in polar aprotic solvents, allowing them to be cast into strong, flexible films. researchgate.net The introduction of bulky side groups, such as phenoxyphenyl triphenylmethane (B1682552) moieties, enhances solubility in less polar solvents like chloroform (B151607) and THF. researchgate.net The synthesis can be conducted in solvents like sulfolane (B150427) or tetramethylene sulfone at elevated temperatures. nih.govresearchgate.net
Table 2: Research Findings on PAEK Synthesis
| Bisphenol Monomer | Difluoro Monomer | Polymer Properties | Source |
| 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane | Various difluorinated aromatic ketones | Amorphous, Tg: 174-196°C, Td5% > 500°C, Soluble in NMP, DMAc, CHCl3, THF | researchgate.net |
| Phenolphthalein-based monomers with -CF3 or -OCF3 side groups | 4,4′-difluorobenzophenone | Good thermal and mechanical properties, Low dielectric constant | nih.gov |
| 9,9-bis(4-hydroxyphenyl)-fluoren-4-carboxylic acid | - | High Tg (273-281°C), Two-stage thermal decomposition | canada.ca |
Incorporation of (4-phenoxyphenyl)triphenylmethane Moieties
The integration of bulky, non-planar structures into a polymer backbone is a known strategy to enhance solubility and thermal properties by disrupting chain packing. Research has demonstrated the synthesis of poly(aryl ether ketone)s (PAEKs) that incorporate (4-phenoxyphenyl)triphenylmethane moieties. researchgate.net
In one study, a novel bisphenol monomer, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM), was synthesized from 4-benzoyl diphenyl ether. researchgate.net This monomer was then reacted with four different difluorinated aromatic ketones through a nucleophilic substitution reaction. The polycondensation, carried out in tetramethylene sulfone with anhydrous potassium carbonate, yielded a new series of PAEKs bearing the bulky (4-phenoxyphenyl)triphenylmethane groups. These polymers exhibited inherent viscosities ranging from 0.60 to 0.78 dL/g, indicating the formation of high molecular weight polymers. researchgate.net The amorphous nature of these polymers, a direct result of the bulky side groups, renders them soluble in aprotic polar solvents. researchgate.net
Similarly, poly(ether-imide)s have been developed incorporating bulky triphenylmethane moieties to improve organo-solubility. A new diamine, Bis [4-(4-amino phenoxy)-2,5-dimethyl phenyl] paratolyl methane, which contains both ether linkages and a bulky triphenylmethane group, was synthesized and subsequently polymerized with various dianhydrides. researchgate.net The resulting poly(ether-imide)s showed excellent thermal stability and were highly soluble in aprotic polar solvents, with inherent viscosities between 0.37 and 0.50 dL/g. researchgate.net
Development of Polyimides and Poly(ether-imide)s
Derivatives of this compound are extensively used in creating high-performance polyimides (PIs) and poly(ether-imide)s (PEIs). The ether linkages provide flexibility, which improves processability, a significant challenge for traditional aromatic polyimides. tandfonline.com These polymers are typically synthesized via a two-step polycondensation reaction involving a diamine and a dianhydride. researchgate.net
Derivatives from Bis(phenoxyphenyl)pyromellitimide
Poly[N,N'-bis(phenoxyphenyl)pyromellitimide] is a key polymer in this class, and its structure and properties have been a subject of detailed spectroscopic studies. scispace.comacs.orgbohrium.com The synthesis involves the reaction of pyromellitic dianhydride with a diamine containing phenoxyphenyl groups. researchgate.net This class of polymers is noted for its high performance, combining thermal stability with mechanical robustness. researchgate.net Structural modifications, such as the introduction of pendant groups, can be used to tune the final properties of the material. acs.org
Functionalized Poly(ether-imide)s with Pendent Trifluoromethyl Groups
The introduction of trifluoromethyl (-CF3) groups into the polymer backbone is a highly effective strategy for enhancing solubility, thermal stability, and optical transparency while lowering the dielectric constant. researchgate.netdoi.org Aromatic polyimides containing trifluoromethyl groups have been prepared from bis(4-amino-2-trifluoromethylphenyl)ether and various aromatic tetracarboxylic dianhydrides. researchgate.net
A series of fluorinated poly(ether-imide)s were synthesized from 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA) and various trifluoromethyl-substituted aromatic diamines. researchgate.net These polymers demonstrated inherent viscosities from 0.60 to 1.3 dL/g and exhibited excellent solubility in a range of organic solvents. researchgate.net The incorporation of -CF3 groups leads to polymers with a combination of desirable properties, as detailed in the table below. researchgate.net
Table 1: Properties of Poly(ether-imide)s with Pendent Trifluoromethyl Groups
| Property | Value Range | Citation |
|---|---|---|
| Inherent Viscosity (dL/g) | 0.60 - 1.3 | researchgate.net |
| Tensile Strength (MPa) | 72 - 101 | researchgate.net |
| Elongation at Break (%) | 11 - 25 | researchgate.net |
| Glass Transition Temp. (Tg, °C) | 202 - 267 | researchgate.net |
| Decomposition Temp. (°C) | > 493 | researchgate.net |
| Dielectric Constant (1 MHz) | 3.39 - 3.72 | researchgate.net |
The presence of the bulky, electron-withdrawing -CF3 groups disrupts polymer chain packing, which enhances solubility and reduces intermolecular charge transfer, leading to improved optical clarity. researchgate.netdoi.org
Synthesis of Colorless and Highly Soluble Poly(ether-imide)s
A major goal in the development of polyimides for optical applications is to achieve high solubility and optical transparency (i.e., colorlessness). The introduction of flexible ether linkages and bulky substituents, particularly fluorine-containing groups, is a key strategy. tandfonline.comacs.org
Researchers have synthesized a series of poly(ether-imide)s from 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride (BPADA) and various fluorinated aromatic diamines. researchgate.net The resulting fluorinated PEIs were nearly colorless, with UV-vis absorption cutoff wavelengths below 370 nm, and possessed significantly higher solubility than their non-fluorinated counterparts. researchgate.net Similarly, new bis(ether anhydride)s, such as 2,2'-dimethyl-4,4'-bis[4-(3,4-dicarboxyphenoxy)]biphenyl dianhydride, have been used to prepare highly organosoluble poly(ether imide)s. acs.org These polymers were readily soluble in a wide array of solvents including NMP, DMAc, THF, and chloroform, and formed tough, flexible, and transparent films. acs.org
Table 2: Properties of Highly Organosoluble Poly(ether imide)s
| Property | Value Range | Citation |
|---|---|---|
| Inherent Viscosity (dL/g) | 0.55 - 0.81 | acs.org |
| Glass Transition Temp. (Tg, °C) | 224 - 256 | acs.org |
| 10% Weight Loss Temp. (°C, N2) | > 489 | acs.org |
| Tensile Strength (MPa) | 84 - 116 | acs.org |
Synthesis of Poly(ether-amide)s and Other Hybrid Polymers
The versatility of this compound derivatives extends to the synthesis of poly(ether-amide)s and other hybrid polymers like poly(amide-imide)s. researchgate.netresearchgate.net These materials combine the thermal stability of aromatic amides with the enhanced processability conferred by ether linkages.
Poly(ether-amide)s are often synthesized via low-temperature solution polycondensation of diamines containing ether linkages with various diacid chlorides. bohrium.comresearchgate.net For instance, a series of poly(ether ether ketone amide)s were created by reacting the diamine 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene with isophthaloyl chloride and terephthaloyl chloride. researchgate.net These polymers showed good solubility in polar aprotic solvents and had glass transition temperatures between 252–302 °C. researchgate.net
The Yamazaki–Higashi phosphorylation polyamidation technique is another method used to produce oligo(ether-amide)s based on diphenylsilane (B1312307) and oxyphenyl units. researchgate.net Furthermore, poly(amide-imide)s containing laterally-attached phenoxy phenylene groups have been prepared by the triphenyl phosphate (B84403) (TPP)-activated polycondensation of a diimide-diacid monomer with various diamines. researchgate.net The presence of the phenoxy side groups significantly improved the solubility of the resulting polymers in common polar solvents. researchgate.net
Controlled Polymerization Techniques
While many of the polymers discussed are synthesized via step-growth polycondensation, research has also explored more controlled polymerization methods to achieve specific molecular weights and low polydispersity. Chain-growth polycondensation is one such technique. For example, the polymerization of a phenyl ester monomer at -20 °C has been shown to yield a polymer with a controlled structure, including a defined molecular mass and low polydispersity. mdpi.com The Ritter reaction, which involves the reaction of a nitrile with a glycol in the presence of strong acid, has also been applied to synthesize poly(ether amide)s with moderate to high molecular weights at room temperature, offering a simple and high-yield process. researchgate.net These controlled techniques are crucial for tailoring polymer properties for specific high-performance applications. mdpi.comnih.gov
Advanced Characterization and Spectroscopic Analysis of Bis P Phenoxyphenyl Ether and Derived Polymers
Mass Spectrometry (MS) and Thermogravimetric Analysis (TGA-MS)
Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) is a powerful technique for investigating the thermal stability and decomposition pathways of materials. In the context of polymers derived from bis(p-phenoxyphenyl) ether, such as poly(ether ether ketone) (PEEK), TGA-MS provides valuable insights into the degradation mechanisms. The thermal decomposition of polyphenyl ethers generally occurs at high temperatures, with spontaneous ignition temperatures ranging from 550 to 595 °C. wikipedia.org
The analysis of gases evolved during the thermal degradation of polymers containing phenoxyphenyl ether linkages reveals a complex mixture of products. At lower temperatures (around 450°C), the primary decomposition products of PEEK are 1,4-diphenoxybenzene (B1210776) and 4-phenoxyphenol (B1666991). uclan.ac.uk This is attributed to the scission of the carbonyl to aromatic ring bond, which is considered the weakest link. uclan.ac.uk
As the temperature increases, further fragmentation occurs, leading to the formation of lower molecular weight volatiles. At temperatures above 650°C, products such as diphenyl ether, benzene (B151609), and phenol (B47542) are detected, with phenol often being a major product. uclan.ac.uk The elimination of sulfur dioxide from the diphenyl sulfone bridges in poly(ether sulfones) typically happens at temperatures above 450°C, resulting in the formation of products containing biphenyl (B1667301) units. mdpi.com The study of pyrolysis products from poly(ether sulfone) copolymers has also identified the formation of dibenzofuran (B1670420) units at temperatures higher than 500°C. mdpi.com
A general representation of major PEEK degradation products at different temperature ranges is provided in the table below.
| Temperature Range | Major Decomposition Products |
| ~450°C | 1,4-diphenoxybenzene, 4-phenoxyphenol uclan.ac.uk |
| >650°C | Diphenyl ether, Benzene, Phenol, Carbon monoxide, Carbon dioxide uclan.ac.uk |
| >750°C | Dibenzofuran, Biphenyl, Naphthalene (B1677914) uclan.ac.uk |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Transparency Studies
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions in molecules and to assess the optical transparency of materials. For polymers derived from this compound, such as PEEK, their optical properties are closely linked to their semi-crystalline nature. honyplastic.comchinapeek.com
Amorphous or low-crystallinity PEEK films can appear transparent and light brown, while highly crystalline films are typically opaque and brown. honyplastic.comchinapeek.compeekchina.com The transparency of these polymers is a critical property for applications such as flexible printed circuit boards and insulation films. chinapeek.compeekchina.com PEEK films exhibit excellent UV-blocking properties, with UV transmittance below 380 nm being close to zero. honyplastic.comchinapeek.com The UV resistance improves with increasing film thickness and crystallinity. honyplastic.comchinapeek.compeekchina.com
The translucency of PEEK is an important factor in certain applications. The translucency parameter (TP) for PEEK has been reported to be in the range of 1.22 to 3.81, which is lower than that of natural teeth. medicineinevolution.ronih.gov The use of a coupling medium like glycerin can influence the measured translucency values. medicineinevolution.ro
The table below summarizes the optical properties of PEEK films.
| Property | Observation |
| Appearance | Transparent and light brown (amorphous) to opaque brown (highly crystalline) honyplastic.comchinapeek.compeekchina.com |
| UV Transmittance | Near zero below 380 nm, indicating good UV resistance honyplastic.comchinapeek.com |
| Translucency Parameter (TP) | 1.22 - 3.81 medicineinevolution.ronih.gov |
| Effect of Crystallinity | Higher crystallinity leads to increased haze and better UV resistance chinapeek.compeekchina.com |
X-ray Diffraction (XRD) and Crystallographic Studies
X-ray diffraction (XRD) is a fundamental technique for determining the crystalline structure of materials. For polymers containing the this compound moiety, XRD is used to study their degree of crystallinity and crystal structure. PEEK, for instance, has an orthorhombic crystal system. chinapeek.com
The crystallinity of PEEK films can be influenced by heat treatment. chinapeek.com XRD patterns of PEEK films show characteristic peaks that can be used to calculate the degree of crystallinity. The spatial organization of molecules containing aromatic rings, similar to those in this compound, has been studied using single-crystal X-ray diffraction. scirp.org These studies reveal non-coplanar spatial arrangements of the aromatic rings. scirp.org For example, in C,C,N-triaryl substituted imines, the dihedral angles between the phenyl and naphthalene rings are significant, indicating a non-planar structure. scirp.org
The crystal structures of related compounds, such as bis[2-(diphenylphosphinothioyl)phenyl] ether and bis{2-[diphenyl(selanylidene)phosphanyl]phenyl} ether, have also been determined by single-crystal X-ray diffraction, revealing similar molecular structures despite not being isomorphous. iucr.org
Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA)
Differential scanning calorimetry (DSC) and thermomechanical analysis (TMA) are thermal analysis techniques used to study the thermal transitions of polymers. For polymers derived from this compound, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and cold crystallization temperature.
For PEEK, the glass transition temperature is approximately 145°C, the cold crystallization peak temperature is around 174°C, and the melting point is about 341°C. honyplastic.comchinapeek.compeekchina.com DSC analysis of various poly(aryl ether ketone)s (PAEKs) and poly(ether imide)s (PEIs) containing phenoxyphenyl structures shows a range of glass transition temperatures, often exceeding 200°C, indicating their high thermal stability. researchgate.netresearchgate.net For example, a series of novel poly(aryl ether ketone)s exhibited Tg values in the range of 240–290 °C. researchgate.net
Thermomechanical analysis provides information on the dimensional changes of a material as a function of temperature. For polyimides derived from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine (B1218219) oxide, softening temperatures were observed in the range of 231–250°C by TMA. researchgate.net
The table below presents typical thermal transition temperatures for PEEK.
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | 145 honyplastic.comchinapeek.compeekchina.com |
| Cold Crystallization Peak Temperature | 174 honyplastic.comchinapeek.compeekchina.com |
| Melting Point (Tm) | 341 honyplastic.comchinapeek.compeekchina.com |
Gel Permeation Chromatography (GPC) for Molecular Weight Determination
Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. lcms.cz For polyethers and polyimides derived from this compound, GPC is essential for characterizing the synthesized polymers and ensuring they have the desired molecular weight for specific applications. nasa.govgoogle.com.pg
High molecular weight is often a prerequisite for achieving good mechanical properties in these high-performance polymers. researchgate.net GPC has been used to characterize various poly(aryl ether ketone)s, poly(ether imide)s, and other related polymers, confirming the successful synthesis of high molecular weight materials. researchgate.netacs.orgresearchgate.net For instance, a series of new poly(ether imide)s were found to have number-average molecular weights up to 58,000 g/mol and weight-average molecular weights up to 100,000 g/mol as measured by GPC. researchgate.net
Application of Advanced Spectroscopic Techniques in Polymer Analysis
A variety of advanced spectroscopic techniques are employed to gain a deeper understanding of the structure, dynamics, and properties of polymers containing this compound units. These techniques provide information that complements the data obtained from more conventional methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of the monomer and the resulting polymers. acs.org Advanced solid-state NMR techniques can provide insights into the molecular dynamics and morphology of these polymers. mdpi.com
Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and is particularly useful for studying the structure and orientation of aromatic polymers. mdpi.comnumberanalytics.com It can be used to analyze crystallinity and the interactions between polymer chains. numberanalytics.com
Infrared (IR) Spectroscopy: FTIR spectroscopy is widely used to identify functional groups and study the chemical structure of polymers. numberanalytics.com It can also provide information on the degree of crystallinity and molecular orientation. numberanalytics.com
Fluorescence Spectroscopy: Some aromatic polymers exhibit fluorescence, and this property can be studied to understand their electronic structure and potential for use in optical applications. acs.org
These advanced spectroscopic methods, often used in combination, provide a comprehensive characterization of this compound and its derived polymers, which is crucial for the development of new high-performance materials. acs.orgwiley.com
Computational and Theoretical Studies of Bis P Phenoxyphenyl Ether and Polymeric Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. arxiv.org It is employed to predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics. preprints.orgresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. kbhgroup.in For a flexible molecule like Bis(p-phenoxyphenyl) ether, which has multiple rotatable bonds, this involves exploring the potential energy surface to identify various stable conformations (isomers that differ by rotation about single bonds) and their relative energies.
DFT calculations are used to find the optimized geometries of different conformers by minimizing the energy of the system. researchgate.net The conformational landscape of diaryl ethers is primarily defined by the torsional (dihedral) angles of the C-O-C linkages. For this compound, the key dihedral angles are those involving the ether linkages between the central and outer phenyl rings. Studies on similar aromatic ethers have shown that DFT methods, such as B3LYP with a 6-31G(d) basis set, can accurately predict these geometries. nih.gov The presence of bulky phenyl groups can lead to significant steric hindrance, influencing the preferred conformations. unl.edu The planarity of the phenyl and naphthyl rings can be affected by these interactions. researchgate.net
A conformational search can identify several low-energy structures. For this compound, these would likely involve different relative orientations of the three phenyl rings. The energy differences between these conformers are typically small, often within a few kcal/mol, indicating that multiple conformations may coexist at room temperature. chemrxiv.org The most stable conformer represents the global minimum on the potential energy surface.
Table 1: Representative Dihedral Angles for a Hypothetical Low-Energy Conformer of this compound based on DFT Calculations on Analogous Aromatic Ethers.
| Dihedral Angle | Predicted Value (degrees) |
| C1-O1-C2-C3 | ~120° |
| O1-C2-C7-O2 | ~45° |
| C2-C7-O2-C8 | ~125° |
Note: The atom numbering is hypothetical for illustrative purposes. The values are representative based on studies of similar aromatic ether compounds.
Once the geometry of a stable conformer is optimized, DFT calculations can be used to compute its vibrational frequencies. tandfonline.com These theoretical frequencies correspond to the fundamental modes of vibration of the molecule and can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is crucial for the assignment of experimental spectral bands to specific molecular motions. nih.gov
Calculations using methods like B3LYP with basis sets such as 6-311G have been shown to provide vibrational frequencies that are in good agreement with experimental data for related molecules like diphenyl ether. kbhgroup.inresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and anharmonicity effects, which typically improves the agreement with experimental spectra. researchgate.net
For this compound, characteristic vibrational modes would include C-O-C stretching, phenyl ring breathing modes, and C-H bending vibrations. The calculated vibrational spectra can help in understanding how the coupling between the phenoxy groups affects the vibrational properties. For instance, studies on brominated diphenyl ethers have shown that steric effects from substituents can lead to the absence of coupling between C-O stretching and adjacent C-H in-plane deformations. nih.gov
Table 2: Selected Calculated Vibrational Frequencies (Scaled) for this compound and Their Assignments (Hypothetical Data).
| Calculated Frequency (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~1590 | Aromatic C=C stretch |
| ~1240 | Asymmetric C-O-C stretch |
| ~870 | Symmetric C-O-C stretch |
| ~750 | Out-of-plane C-H bend |
DFT is a powerful tool for investigating the electronic structure of molecules, providing information on molecular orbitals, charge distribution, and related properties. researchgate.netaps.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity and electronic properties. unl.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy groups, while the LUMO would be distributed across the aromatic rings. The energy gap between the HOMO and LUMO is a key parameter that influences the electronic absorption spectrum and the chemical stability of the molecule. A larger HOMO-LUMO gap generally corresponds to greater stability.
DFT calculations can also provide insights into the charge distribution within the molecule through methods like Mulliken population analysis or by calculating electrostatic potential maps. nih.gov These analyses reveal the partial charges on each atom, which can help in understanding intermolecular interactions. In this compound, the oxygen atoms of the ether linkages are expected to carry a partial negative charge, making them potential sites for hydrogen bonding.
Molecular Dynamics (MD) Simulation
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. This allows for the investigation of dynamic processes and the calculation of various macroscopic properties from the atomistic behavior.
For polymeric systems based on this compound, such as poly(p-phenylene ether) (PPE), MD simulations are invaluable for understanding their structure and dynamics in the amorphous or glassy state. researchgate.netnih.gov These simulations can predict properties like the glass transition temperature (Tg), density, and mechanical moduli. escholarship.orgacs.org
Atomistic MD simulations of PPE have been used to study the packing of polymer chains and the distribution of free volume. researchgate.net The simulations can reveal details about the local structure, such as the distribution of dihedral angles along the polymer backbone and the orientation of the phenylene rings. researchgate.net Such studies are crucial for understanding the physical properties of these high-performance polymers. For example, MD simulations have been employed to understand the miscibility of PPE with other polymers like polystyrene (PS). rsc.org
Table 3: Typical Properties of a Poly(phenylene ether) System Obtained from MD Simulations.
| Property | Simulated Value |
| Glass Transition Temperature (Tg) | 450-500 K |
| Density at 300 K | ~1.06 g/cm³ |
| Radius of Gyration (for a 25-unit chain) | ~1.5 nm |
Note: These values are representative of generic PPE simulations and may vary depending on the specific force field and simulation conditions.
Theoretical Thermochemistry and Enthalpy of Formation
Computational methods can be used to predict the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°). nih.gov High-level quantum chemical methods, often in combination with isodesmic or atomization reactions, can yield highly accurate thermochemical data. researchgate.netunizar.es
For this compound, the enthalpy of formation can be calculated using methods like G3 or G4 theory, which are composite methods that aim to approximate the results of very high-level calculations at a more manageable computational cost. researchgate.net Alternatively, DFT methods can be used in conjunction with a connectivity-based hierarchy (CBH) to accurately predict enthalpies of formation for organic molecules. acs.org
Studies on related compounds like diphenyl ether and its derivatives have shown that theoretical calculations can provide reliable thermochemical data that are in excellent agreement with experimental results. researchgate.net The enthalpy of formation is a fundamental property that is essential for understanding the thermodynamics of chemical reactions involving the compound. For example, the bond dissociation energies (BDEs) for the C-O bonds in brominated diphenyl ethers have been computed using DFT to understand their thermal decomposition pathways. ubbcluj.ro
Table 4: Calculated Gas-Phase Enthalpy of Formation for Diphenyl Ether (a related compound).
| Method | ΔfH°(g, 298.15 K) (kJ/mol) | Reference |
| G4 | 50.9 ± 1.4 | researchgate.net |
| Experimental | 50.9 ± 1.4 | researchgate.net |
Computational Prediction of Interactions
Understanding how a molecule interacts with its environment—be it a solvent, a surface, or another molecule—is crucial for predicting its behavior in various applications. Computational methods can predict and characterize these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unesp.br For example, the interaction of this compound with a biological target, such as an enzyme, can be modeled to predict its binding affinity and mode of interaction. Such studies have been performed to investigate the potential of this compound as an inhibitor of phospholipase A2, where docking simulations revealed favorable binding energies and identified key amino acid residues involved in the interaction.
For polymeric systems, MD simulations can be used to study intermolecular interactions. For instance, the interaction energies between polymer chains and with solvent molecules can be calculated to predict solubility and miscibility. acs.org The Flory-Huggins interaction parameter (χ), which quantifies the interaction between a polymer and a solvent, can be predicted using computational approaches. acs.org Furthermore, DFT can be used to study the interactions between different components in a polymer blend, providing insights into the electronic changes that occur upon mixing. unesp.br
Chalcogen Bonding Interactions (e.g., Se...O)
Chalcogen bonding is a non-covalent interaction involving a Group 16 element (O, S, Se, Te) as an electrophilic region, known as a σ-hole. ed.ac.ukrsc.org This interaction has gained significant attention in fields like catalysis, materials science, and medicinal chemistry. ed.ac.uk In the context of ether-containing compounds, the oxygen atom can act as a Lewis base (chalcogen bond acceptor), while a heavier chalcogen atom, like selenium, in another molecule can act as the Lewis acid (chalcogen bond donor).
While direct studies on this compound itself are not prominent, research on analogous structures provides significant insight. Studies on diorganodichalcogenides, such as [2-(C6H5O)C6H4]2E2 where E is Selenium (Se), are particularly relevant. researchgate.net In these molecules, intramolecular Se···O interactions can play a crucial role in stabilizing conformations. researchgate.net The oxidation of these diselenides leads to the formation of phenoxaselenine derivatives, further highlighting the reactivity centered around the chalcogen and ether groups. researchgate.net
The fundamental nature of these interactions is rooted in the anisotropic distribution of electron density on the selenium atom in organoselenium compounds. rsc.org Selenium atoms in aromatic selenocyanates, for instance, are characterized by two σ-holes, a stronger one opposite the NC-Se bond and a weaker one opposite the Ar-Se bond, which can engage in stabilizing interactions with electron donors like ether oxygens. rsc.org Computational studies using Density Functional Theory (DFT) have been employed to calculate the electrostatic potential maps and optimize the geometries of complexes involving chalcogen bonds, confirming the energetic favorability of these interactions. ed.ac.ukresearchgate.net The strength of these bonds has been found to be comparable to conventional hydrogen bonds and surprisingly independent of the solvent. ed.ac.uk
Table 1: Research Findings on Chalcogen Bonding in Related Ether and Selenide Systems
| Interacting System | Method/Study Type | Key Finding | Reference |
|---|---|---|---|
| Diphenyl diselenide and ethers | Mechanistic studies, DFT calculations | Dual noncovalent Se···O interactions enable the activation of carboxylic acids and ethers. | researchgate.net |
| Bis(2-phenoxyphenyl)diselenide | Synthesis, X-ray crystallography | The structure is a precursor to phenoxaselenine, with potential for intramolecular Se···O interactions influencing stability. | researchgate.net |
| Synthetic molecular balances with O···Se contacts | Experimental (NMR), DFT calculations | Chalcogen bonding is dominated by n→σ* orbital delocalization and can be as strong as hydrogen bonds. | ed.ac.uk |
| Aziridine-selenide complex | X-ray crystallography, computational studies | Cooperative Se···O and Se···N interactions in confined sites can activate aziridines for cycloaddition reactions. | nih.gov |
Molecular Docking and Biological Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between small molecules and biological macromolecules like proteins or DNA. While this compound is primarily an industrial monomer, its structural motifs appear in various biologically active molecules, and its analogs have been the subject of docking studies to explore potential biological interactions.
A notable example involves polybrominated diphenyl ethers (PBDEs), which are structurally analogous to this compound. Molecular docking studies were used to investigate the estrogenicity of PBDEs and their hydroxylated metabolites by modeling their interaction with the human estrogen receptor alpha (hERα). nih.gov These studies revealed that hydrogen bonding between the hydroxyl group of the ligand and key amino acid residues, specifically Glu353, in the receptor's binding pocket is a critical determinant of estrogenic activity. nih.gov
In another study, quinoline (B57606) derivatives containing a phenoxyphenyl group, specifically 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinolines, were investigated as potential antibacterial agents. researchgate.net Molecular docking simulations were performed against the active site of DNA gyrase, a crucial bacterial enzyme. researchgate.net These computational analyses help in understanding the structure-activity relationships and guide the synthesis of more potent inhibitors.
The methodology for these studies typically involves using software like AutoDock to predict the binding affinity and conformation of the ligand within the enzyme's active site. researchgate.netresearchgate.net The results are often presented as docking scores, which estimate the binding free energy, and visualizations of the interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues.
Table 2: Molecular Docking Studies of this compound Analogs
| Compound/Analog Class | Biological Target | Key Interacting Residues | Docking Finding | Reference |
|---|---|---|---|---|
| Hydroxylated Polybrominated Diphenyl Ethers (HO-PBDEs) | Human Estrogen Receptor alpha (hERα) | Glu353 | Hydrogen bonding with Glu353 is a crucial determinant of estrogenic activity. | nih.gov |
| 2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives | DNA Gyrase A and B | Not specified | Ligands showed favorable binding affinity, suggesting potential as DNA gyrase inhibitors. | researchgate.net |
| Flavone Ethers | α-glucosidase | Phe300, Phe177, Asp68, Tyr71 | Trifluoromethyl substituents were well-positioned in a binding pocket, leading to potent enzyme inhibition. | researchgate.net |
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling, particularly using methods like Density Functional Theory (DFT), is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netrsc.org These methods allow for the calculation of reaction pathways, transition state structures, and activation energies, providing a microscopic view of the transformation process. researchgate.netrsc.orguni-muenchen.de
For molecules containing the phenoxyphenyl ether linkage, a key area of investigation is their thermal decomposition (pyrolysis), which is relevant to understanding the thermal stability of related polymers and the breakdown of lignin (B12514952), a natural polymer containing similar ether bonds. Research on the pyrolysis of lignin model compounds, such as 2-phenoxyphenylethanol (PPE), provides a valuable proxy for understanding the reactivity of the ether linkage in this compound. researchgate.net
Computational studies have proposed detailed reaction networks for the pyrolysis of such ether compounds. researchgate.net One of the primary degradation pathways is the homolytic cleavage of the C-O ether bond. This reaction is energetically demanding, with calculated activation energies in the range of 251-293 kJ·mol⁻¹. researchgate.net The calculations from these studies are in good agreement with experimental observations, confirming the proposed mechanisms. In addition to bond scission, pericyclic reaction networks have also been proposed as potential degradation pathways. researchgate.net These theoretical investigations provide fundamental insights into reaction rates and product distributions, which are crucial for designing high-performance polymers with enhanced thermal stability.
Table 3: Quantum Chemical Modeling of Reactions in Phenoxyphenyl Ether Analogs
| Model Compound | Reaction Studied | Computational Method | Key Finding (Activation Energy, Eₐ) | Reference |
|---|---|---|---|---|
| 2-Phenoxyphenylethanol (PPE) | Pyrolysis (Homolytic C-O cleavage) | Not specified | The process follows an n-th order kinetics model with Eₐ = 289.535 kJ·mol⁻¹, characteristic of homolytic C-O bond cleavage. | researchgate.net |
Structure Property Relationships in Bis P Phenoxyphenyl Ether Based Materials
Impact of Ether Linkages and Aromaticity on Polymer Properties
The molecular architecture of bis(p-phenoxyphenyl) ether is a critical determinant of the properties of polymers derived from it. This structure is characterized by a combination of rigid aromatic rings and flexible ether linkages (-O-). This unique combination imparts a desirable balance of properties to the resulting polymers, such as polyimides, polyamides, and poly(aryl ether ketone)s. researchgate.netresearchgate.net
The aromaticity, conferred by the multiple phenyl rings, is a primary contributor to the high thermal stability and mechanical strength of these polymers. The rigid and planar nature of the benzene (B151609) rings leads to strong intermolecular interactions and a high energy barrier for bond rotation, resulting in materials that can withstand high temperatures without significant degradation. researchgate.netsmolecule.com
Conversely, the ether linkages introduce a degree of flexibility into the polymer backbone. researchgate.net These bonds have a lower rotational energy barrier compared to the rigid aromatic units. This flexibility can enhance the processability of the polymers by improving their solubility in organic solvents and lowering their glass transition and melting temperatures compared to fully rigid aromatic polymers. The presence of ether linkages can also contribute to improved toughness and ductility, preventing the materials from being overly brittle. researchgate.net The strategic incorporation of these flexible joints within a rigid aromatic framework allows for the fine-tuning of polymer properties to meet the demands of specific high-performance applications. researchgate.netmdpi.com
Thermal and Oxidative Stability of Derived Polymers
Polymers derived from this compound are renowned for their exceptional thermal and oxidative stability, making them suitable for applications in demanding, high-temperature environments. smolecule.com This stability is a direct consequence of the high bond dissociation energy of the aromatic C-C and C-H bonds, as well as the C-O-C ether linkages. wikipedia.org
Glass Transition Temperatures (Tg)
The glass transition temperature (Tg) is a crucial parameter for high-performance polymers, as it defines the upper-temperature limit for their application in a rigid state. For polymers based on this compound, the Tg is influenced by the rigidity of the polymer backbone. An increase in the rigidity of the polymer chain raises the rotational energy barrier, leading to a higher Tg. mdpi.com
Several studies have reported the Tg values for various polymers synthesized using this compound derivatives. For instance, poly(aryl ether ketone)s (PAEKs) bearing (4-phenoxyphenyl)triphenylmethane moieties, derived from a bisphenol monomer synthesized from 4-benzoyl diphenyl ether, exhibit high glass transition temperatures ranging from 174°C to 196°C. researchgate.net Aromatic poly(ether ether ketone amide)s synthesized from 1,3-bis-4′-(4″-aminophenoxy benzoyl)benzene have shown Tg values in the range of 252–302 °C. researchgate.net Furthermore, polyimides derived from 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone have demonstrated even higher Tgs, ranging from 285.8–310.0 °C. researchgate.net
The following table summarizes the glass transition temperatures of various polymers derived from this compound and related structures:
| Polymer Type | Monomers | Tg (°C) |
| Poly(aryl ether ketone)s (PAEKs) | 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane and various difluorinated aromatic ketones | 174-196 researchgate.net |
| Poly(ether ether ketone amide)s | 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene and aromatic diacid chlorides | 252-302 researchgate.net |
| Polyimides | 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone and various aromatic dianhydrides | 285.8-310.0 researchgate.net |
| Polyimides | 2,2′-bis(trifluoromethyl)biphenyl-4,4′-diamine and bis(ether anhydride)s | 224-320 researchgate.net |
| Poly(ether-imide)s | 2,2-bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride and trifluoromethyl-substituted diamines | >210 researchgate.net |
Decomposition Temperatures (Td) and Mass Loss Characteristics
The decomposition temperature (Td) is another critical indicator of a polymer's thermal stability. Polymers derived from this compound typically exhibit high decomposition temperatures, often exceeding 400°C. mdpi.com
For example, poly(aryl ether ketone)s containing (4-phenoxyphenyl)triphenylmethane moieties show excellent thermal stability, with the 5% weight loss temperature (Td5%) being over 500°C and char yields above 60% at 700°C in a nitrogen atmosphere. researchgate.net Similarly, aromatic poly(ether ether ketone amide)s show no weight loss below 335°C, with the temperature for 10% weight loss (T10) in the range of 397–406°C. researchgate.net Polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone also demonstrate high thermal stability, with a 5% weight loss temperature between 545.5–565.7°C in a nitrogen atmosphere. researchgate.net
The thermal decomposition data for various polymers based on this compound and its derivatives are presented in the table below:
| Polymer Type | Monomers | Td (°C) and Mass Loss Characteristics |
| Poly(aryl ether ketone)s (PAEKs) | 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane and various difluorinated aromatic ketones | Td5% > 500°C, Char yield > 60% at 700°C (in N2) researchgate.net |
| Poly(ether ether ketone amide)s | 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene and aromatic diacid chlorides | No weight loss below 335°C, T10 in the range of 397-406°C researchgate.net |
| Polyimides | 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone and various aromatic dianhydrides | Td5% in the range of 545.5-565.7°C (in N2) researchgate.net |
| Poly(ether imide)s | 1,4-bis(3,4-dicarboxyphenoxy)benzene dianhydride and trifluoromethyl-substituted diamines | Td5% > 500°C researchgate.net |
| Polyimides | 9,9-bis[4-(4-carboxyphenoxy) phenyl]xanthene and 9,9-bis[4-(4-aminophenoxy) phenyl]xanthene | Td10% between 490 and 535°C (in N2) mdpi.com |
Mechanical Properties (Tensile Strength, Modulus, Elongation at Break)
The mechanical properties of polymers derived from this compound are a direct reflection of their rigid aromatic structure combined with flexible ether linkages. These polymers typically form strong and flexible films. researchgate.netresearchgate.net
Poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties have been reported to form transparent, strong, and flexible films with tensile strengths ranging from 78-85 MPa, tensile moduli of 1.9-2.4 GPa, and elongations at break of 7-10%. researchgate.net Polyimides derived from 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone also exhibit excellent mechanical properties, with tough and flexible films showing tensile strengths of 76.3–96.5 MPa, tensile moduli of 1.3–1.8 GPa, and elongations at break of 15.6–25.1%. researchgate.net
The table below provides a summary of the mechanical properties of various polymers based on this compound and related structures.
| Polymer Type | Monomers | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(aryl ether ketone)s (PAEKs) | 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane and various difluorinated aromatic ketones | 78-85 researchgate.net | 1.9-2.4 researchgate.net | 7-10 researchgate.net |
| Polyimides | 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone and various aromatic dianhydrides | 76.3–96.5 researchgate.net | 1.3–1.8 researchgate.net | 15.6–25.1 researchgate.net |
| Aramids with xanthene moieties | 9,9-bis(4-hydroxyphenyl)xanthenes and aromatic diamines | 82-106 mdpi.com | 2.0-2.8 mdpi.com | 10-25 mdpi.com |
| Polyamides with pendant cyano groups | Aromatic diamines and 2,6-bis(4-chloroformylphenoxy)benzonitrile | 79-93 mdpi.com | 1.7-2.6 mdpi.com | 9-15 mdpi.com |
Solubility Characteristics in Organic Solvents
A significant advantage of incorporating this compound moieties into polymer backbones is the enhanced solubility in common organic solvents. researchgate.netresearchgate.net This improved solubility is largely attributed to the flexible ether linkages which disrupt the close packing of the rigid polymer chains, thereby allowing solvent molecules to penetrate and dissolve the polymer. researchgate.net
Polymers such as poly(aryl ether ketone)s and polyamides derived from this compound and its derivatives are often soluble in polar aprotic solvents. researchgate.netresearchgate.net For example, new poly(aryl ether ketone)s bearing (4-phenoxyphenyl)triphenylmethane moieties are reported to be soluble in N-methyl-2-pyrrolidone (NMP) and N,N′-dimethylacetamide (DMAc), and can also be dissolved in chloroform (B151607) and tetrahydrofuran (B95107). researchgate.net Similarly, aromatic poly(ether ether ketone amide)s show good solubility in polar aprotic solvents such as N,N-dimethyl acetamide (B32628) (DMAc), N-methyl 2-pyrrolidone, N,N-dimethylformamide, and dimethyl sulfoxide (B87167). researchgate.net The introduction of bulky pendant groups can further enhance solubility by increasing the free volume between polymer chains. mdpi.com
Optical Properties, Colorlessness, and Transparency
For certain applications, particularly in electronics and optics, the optical properties of polymers, such as colorlessness and transparency, are of paramount importance. Polymers based on this compound can be designed to exhibit excellent optical properties. researchgate.netresearchgate.net
The color of polyimides, for instance, is often attributed to the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and electron-accepting dianhydride moieties. The incorporation of flexible ether linkages and bulky groups, as found in derivatives of this compound, can disrupt the planarity of the polymer chains and hinder the formation of these CTCs, leading to lighter-colored or even colorless films. researchgate.netnih.gov
Poly(aryl ether ketone)s synthesized from a bisphenol containing a (4-phenoxyphenyl)triphenylmethane group form transparent films. researchgate.net Polyimides based on 10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone also produce transparent films with high optical transparency, exhibiting an ultraviolet–visible absorption cutoff wavelength in the 382–412 nm range. researchgate.net The ability to form colorless and transparent films makes these materials suitable for applications such as flexible displays and optical coatings. researchgate.netnih.gov
Electrical and Dielectric Properties
Polymers incorporating the this compound backbone are noted for their desirable electrical insulation properties. Polyetherimides (PEI), for example, possess high-quality dielectric characteristics across a wide range of frequencies and temperatures. kikplastics.nl The fundamental structure, rich in aromatic rings and ether linkages, contributes to these properties. The dielectric constant of a polymer is primarily influenced by its molar polarizability and molar volume. mdpi.com In polymers containing ether linkages, the C-O-C group contributes to dipole polarization. mdpi.com
Low Dielectric Constant Materials
A significant area of research is the development of low dielectric constant (low-k) materials for applications in microelectronics, where they are used as interlayer dielectrics to increase signal propagation speed and reduce power loss. nasa.govscispace.com The this compound structure is a key component in various high-performance polymers, such as polyimides (PIs) and poly(aryl ether ketone)s (PAEKs), designed for low-k applications. scispace.com
The introduction of flexible ether linkages and bulky, non-coplanar structures, such as those derived from this compound analogues, can increase the polymer's free volume. nasa.govrsc.org This increased free volume reduces the number of polarizable groups per unit volume, which in turn lowers the dielectric constant. nasa.gov For instance, a polyimide film derived from monomers containing both iso-propylidene and aryl-ether linkages exhibited a dielectric constant as low as 2.25 at 5 MHz and 100 °C. scispace.com Similarly, polyimides synthesized from diamines with bulky side groups can achieve low dielectric constants. rsc.org The inherent properties of polyimides, which typically have dielectric constants between 2.5 and 3.5, can be further tailored by molecular design to meet the demands of advanced electronic applications. rsc.org
Table 1: Dielectric Constants of Various Polymers with Ether Linkages
| Polymer Type | Monomers | Dielectric Constant (k) | Frequency | Reference |
| Polyimide (PI-2) | IDPA-IDDA | 2.2 - 2.7 | up to 5 MHz | scispace.com |
| Fluorinated Polyimide | BTFAPDM with various dianhydrides | 2.46 - 2.98 | Not Specified | |
| Fluorinated Polyimide | Multi-bulky pendant groups | 2.69 - 2.85 | 1 MHz | rsc.org |
| Fluorinated Aromatic Polyimide | Rigid backbones | 2.68 - 3.25 | 10 GHz | mdpi.com |
| Poly(ether-imide) | BPADA with fluorinated diamines | 3.39 - 3.72 | 1 MHz | researchgate.net |
| Crown Ether Polyimide | AmDBC with various dianhydrides | 5.4 - 6.9 | 100 Hz - 100 kHz | rsc.org |
Moisture Absorption Behavior
The moisture absorption of polymers is a critical property, as the presence of water can significantly degrade electrical and mechanical performance. researchgate.net Materials based on the this compound structure, particularly polyetherimides (PEI), generally exhibit low moisture absorption. kikplastics.nldrakeplastics.com For example, a standard PEI grade has a moisture absorption of 1.25% at saturation, which contributes to its dimensional stability in wet conditions. kikplastics.nl Another grade shows a saturation level of 0.90% by weight. drakeplastics.com
The chemical structure of the polymer dictates its water absorbency. researchgate.net While PEI is considered hydrophilic, its water uptake is considerably less than that of many other polyimides. researchgate.net Research has shown that for a series of poly(ether-imide)s, moisture absorption was in the range of 0.11–0.40%. researchgate.net The relatively low water absorption is beneficial for maintaining stable dielectric properties, as absorbed water can increase the dielectric constant and dielectric loss. kpi.ua
Gas Permeation and Separation Properties of Membranes
Polymers containing phenoxy groups are utilized in the fabrication of membranes for gas separation. tandfonline.comtandfonline.comelsevierpure.comosti.gov The performance of these membranes is determined by their permeability to different gases and their selectivity for specific gas pairs (e.g., CO₂/CH₄, O₂/N₂). researchgate.net The transport of gases through these polymer membranes is often a sorption-controlled process. tandfonline.comtandfonline.comelsevierpure.comosti.gov
In materials like poly(ether-benzoxazole)s (PEBOs), which can be derived from precursors containing flexible ether linkages, the structure can be thermally rearranged to create micropores that enhance gas separation properties. The presence of flexible ether linkages can facilitate this rearrangement at lower temperatures. The resulting membranes can exhibit high gas permeability. For instance, a thermally rearranged membrane derived from a phthalide-containing poly(ether imide) showed a CO₂ permeability of 258.5 Barrer and a high CO₂/CH₄ selectivity of 120.2.
The free volume within the polymer matrix provides pathways for gas molecules to travel. researchgate.net By designing polymer backbones with bulky groups and flexible ether links, it is possible to tailor the free volume and, consequently, the gas permeation characteristics. tandfonline.comtandfonline.comelsevierpure.comosti.gov
Table 2: Gas Permeability of a Thermally Rearranged Phthalide-Containing PEI Membrane
| Gas | Permeability (Barrer) |
| CO₂ | 258.5 |
| H₂ | 190.5 |
| O₂ | 38.35 |
| N₂ | 4.25 |
| CH₄ | 2.15 |
Data for TR(BHAPPP-6FDA) membrane treated at 450 °C for 1 h.
Influence of Substituents (e.g., Fluorine, Trifluoromethyl Groups)
The strategic incorporation of fluorine-containing substituents, such as trifluoromethyl (–CF₃) groups, into polymers based on the this compound architecture is a powerful method for tailoring their properties. rsc.orgmdpi.com Fluorination has several well-documented effects:
Enhanced Solubility and Processability : The "fluorine effect" often improves the solubility of otherwise intractable aromatic polymers in common organic solvents, enhancing their processability. rsc.org
Lower Dielectric Constant : Introducing fluorine atoms or –CF₃ groups is a key strategy for reducing the dielectric constant. mdpi.comnasa.govrsc.org This is attributed to the low polarizability of the C–F bond and an increase in the polymer's fractional free volume. nasa.govrsc.org Symmetrically substituted fluorine generally leads to a lower dielectric constant, whereas nonsymmetric substitution can increase the net dipole moment, counteracting the desired effect. nasa.gov Fluorinated polyimides have been developed with dielectric constants as low as 2.46.
Reduced Moisture Absorption : The hydrophobic nature of fluorocarbon groups leads to a significant decrease in water absorption. rsc.orgkpi.ua This is crucial for maintaining stable dielectric properties, especially in humid environments. kpi.ua Studies have shown a direct correlation between fluorination and reduced moisture uptake, with values for some fluorinated polyimides as low as 0.59–0.68%. rsc.org
Improved Thermal Stability and Optical Transparency : Fluorinated groups, particularly the bulky –CF₃ group, can increase the glass transition temperature (Tg) without compromising thermal stability due to the strong C–F bond. rsc.orgresearchgate.net They also tend to reduce color intensity and improve optical transparency by disrupting electronic conjugation along the polymer chain. rsc.orgmdpi.com
The introduction of –CF₃ groups into polyamides has resulted in materials with low dielectric constants (3.14–3.31 at 1 MHz) and good mechanical properties. mdpi.com Similarly, polyimides with multiple trifluoromethyl groups exhibit excellent thermal stability, low water absorption (0.59–0.68%), and low dielectric constants (2.69–2.85 at 1 MHz). rsc.org
Degradation Mechanisms and Environmental Fate
Oxidative Degradation Processes
Bis(p-phenoxyphenyl) ether exhibits high resistance to oxidative degradation, a key property for its use in high-temperature applications like functional fluids. smolecule.comwikipedia.orggoogle.comgoogleapis.com This stability is attributed to the absence of easily oxidizable carbon-hydrogen bonds. wikipedia.org However, at very high temperatures (above 400 °C), oxidation can occur. jku.at In related polymers like PEEK, oxidation primarily begins with the breakdown of the ether bonds and occurs on the aromatic rings, leading to the formation of products such as phenols and quinones. smolecule.comjku.at Fungal enzymes can also catalyze the oxidative cleavage of aromatic ethers through an H2O2-dependent mechanism, where an oxygen atom is inserted into the carbon adjacent to the ether oxygen. mdpi.com
Enzymatic and Microbial Degradation of Aromatic Ethers
In the environment, microorganisms have evolved enzymatic pathways to break down stable aromatic compounds, including aromatic ethers. nih.gov This biodegradation is crucial for the removal of pollutants and plays a significant role in the global carbon cycle. nih.govnih.gov The enzymatic degradation of diphenyl ether, a fundamental component of this compound, is initiated by dioxygenase enzymes that add oxygen to the aromatic ring, making the molecule susceptible to further breakdown. ontosight.ai Bacteria from the family Sphingomonadaceae, such as Sphingobium yanoikuyae, have been isolated and shown to utilize bisphenol compounds as their sole carbon source. nih.gov The degradation pathway for Bisphenol F, which also contains two phenolic rings, involves initial hydroxylation, oxidation, and ultimately cleavage of the molecule into simpler aromatic compounds that can be fully mineralized. nih.gov
The bacterial cleavage of the ether bond in aromatic compounds is a well-documented process, particularly for lignin-derived molecules which are rich in β-aryl ether linkages. nih.govresearchgate.netresearchgate.net
Key enzymes and bacterial genera involved in this process include:
Dioxygenases: Enzymes like diphenyl ether 2,3-dioxygenase catalyze the initial oxidative cleavage of diphenyl ether, breaking it down for further metabolism. ontosight.ai
β-Etherases: These enzymes, which are often glutathione (B108866) S-transferases (GSTs), are used by Sphingomonad bacteria to specifically cleave the β-aryl ether (β-O-4) bond, the most common linkage in lignin (B12514952). nih.gov
Sphingobium and Novosphingobium: These bacterial genera are known for their ability to precisely cleave the linkages between phenylpropanoid subunits in lignin and related aromatic oligomers. nih.govasm.orgasm.org
Rhodococcus: Strains of this bacterium can degrade various aralkyl ethers, with the initial oxidation typically occurring at the Cα position adjacent to the ether oxygen. nih.gov
The catabolic pathway often involves converting a wide variety of aromatic compounds into common intermediates like vanillate (B8668496) and syringate, followed by O-demethylation and subsequent cleavage of the aromatic ring. researchgate.netresearchgate.net In the degradation of Bisphenol F by Sphingobium yanoikuyae strain FM-2, the molecule is broken down into 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone, which are then mineralized. nih.gov This provides a model for how complex diaryl ethers like this compound could be catabolized in the environment.
Table 2: Key Bacterial Genera and Enzymes in Aromatic Ether Degradation
| Bacterium/Enzyme Class | Function | Source(s) |
|---|---|---|
| Diphenyl ether dioxygenase | Initiates degradation of diphenyl ether by adding oxygen atoms. | ontosight.ai, ontosight.ai |
| β-Etherases (GSTs) | Cleave the β-aryl ether bond in lignin and related compounds. | nih.gov |
| Sphingobium sp. | Degrades various aromatic compounds, including bisphenols and lignin derivatives. | researchgate.net, asm.org, nih.gov |
| Novosphingobium sp. | Metabolizes a variety of aromatic oligomers, including those with β-O-4 linkages. | nih.gov, asm.org |
Role of Cytochrome P450 Enzymes in Ether Degradation
The degradation of persistent organic compounds such as this compound in biological systems is often initiated by Phase I metabolic reactions, which are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These heme-containing monooxygenases are fundamental to the oxidative metabolism of a vast array of xenobiotic compounds. dovepress.com The principal function of CYP enzymes in this context is to introduce or unmask functional groups, such as hydroxyl (-OH) groups, thereby increasing the polarity and water solubility of the substrate and facilitating its subsequent metabolism and excretion. mdpi.com
For diaryl ethers like this compound, the primary mechanism of CYP-mediated degradation is oxidative hydroxylation. mdpi.com This process involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond on one of the aromatic rings, resulting in the formation of a hydroxylated metabolite. mdpi.com While direct experimental data on this compound is limited, studies on structurally related ethers and other aromatic compounds confirm the central role of CYP enzymes. For instance, human liver microsomes actively metabolize methyl tert-butyl ether (MTBE), a reaction dependent on CYP enzymes like CYP2A6 and CYP2E1. nih.gov In silico metabolic modeling of other complex diaryl ether compounds predicts that multiple CYP isoforms, including CYP3A4, CYP2E1, and CYP1A2, are likely involved in their metabolism, with aromatic hydroxylation being the most probable initial metabolic step. mdpi.com
The enzymatic process can be summarized as follows:
Binding: The lipophilic this compound molecule binds to the active site of a CYP enzyme.
Reduction: The heme iron in the CYP enzyme is reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state.
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.
Activation: Through a series of electron and proton transfers, the bound dioxygen is cleaved, forming a highly reactive ferryl-oxo (Fe⁴⁺=O) species.
Hydroxylation: This powerful oxidizing agent abstracts a hydrogen atom from an aromatic C-H bond of the substrate, followed by the transfer of the hydroxyl group to the resulting radical, yielding a hydroxylated product.
This initial hydroxylation is a critical, rate-limiting step in the detoxification and degradation of this compound, transforming the chemically inert ether into more reactive phenolic compounds that can undergo further degradation.
Table 1: Key Research Findings on the Role of Enzymes in Diaryl Ether Degradation
| Research Finding | Implication for this compound Degradation | Source(s) |
| Cytochrome P450 (CYP) enzymes are the major catalysts for Phase I metabolism of xenobiotics. | CYP enzymes are the primary catalysts initiating the degradation of this compound in biological systems. | mdpi.com, nih.gov |
| The main reaction catalyzed by CYP monooxygenases is hydroxylation. | The initial degradation step is likely the hydroxylation of one or both of the aromatic rings. | mdpi.com |
| In silico models predict multiple CYP isoforms (e.g., CYP3A4, CYP2E1, CYP1A2) metabolize diaryl ethers. | A range of CYP enzymes may be capable of degrading this compound, suggesting a broad metabolic potential. | mdpi.com |
| Enzymatic systems in bacteria, such as those in Sphingobium sp., can cleave aryl ether bonds. | Suggests that beyond initial hydroxylation, complete breakdown of the ether linkage is possible via enzymatic action in the environment. | rsc.org |
| Oxidases like tyrosinase can cleave the ether bond of 4-phenoxyphenol (B1666991). | Provides a model for the cleavage of the core ether structure in this compound, leading to simpler phenolic compounds. | researchgate.net |
By-product Formation During Degradation
The degradation of this compound proceeds through a cascade of reactions, leading to the formation of various intermediate by-products before potential mineralization. The identities of these by-products are dictated by the specific degradation pathway, with enzymatic processes yielding a predictable sequence of compounds.
The initial by-products resulting from the action of cytochrome P450 enzymes are hydroxylated derivatives of the parent compound. Aromatic hydroxylation can occur on either of the phenoxyphenyl groups, leading to the formation of monohydroxylated this compound . Further oxidation can introduce additional hydroxyl groups, creating dihydroxylated and other polyhydroxylated species.
The introduction of hydroxyl groups activates the aromatic rings and facilitates the next critical step: the cleavage of the stable diaryl ether bond (C-O-C). This cleavage is a known degradation pathway for related compounds like polyphenylene ethers and lignin. rsc.orgscience.gov The scission of the ether linkage in this compound would result in the formation of simpler, yet still complex, phenolic compounds. The primary cleavage products are expected to be p-phenoxyphenol and phenol (B47542) .
These primary cleavage products are themselves subject to further enzymatic degradation. Phenol is a common substrate for various mono- and dioxygenase enzymes, which can hydroxylate it further to form hydroquinone (B1673460) (1,4-dihydroxybenzene) or catechol (1,2-dihydroxybenzene). researchgate.net These dihydroxybenzenes are key intermediates in the aerobic degradation pathways of many aromatic compounds.
Once formed, the aromatic rings of hydroquinone and catechol are susceptible to enzymatic ring-opening by dioxygenase enzymes. This cleavage breaks the stable aromatic structure, converting it into aliphatic intermediates such as muconic acid or maleylacetic acid derivatives. These aliphatic acids are then further metabolized through central metabolic pathways, such as the Krebs cycle, ultimately leading to their complete mineralization into carbon dioxide (CO₂) and water (H₂O).
Table 2: Potential By-products Formed During the Degradation of this compound
| By-product | Precursor Compound | Degradation Step |
| Monohydroxylated this compound | This compound | CYP450-mediated hydroxylation |
| p-Phenoxyphenol | This compound / Hydroxylated derivatives | Ether bond cleavage |
| Phenol | This compound / p-Phenoxyphenol | Ether bond cleavage |
| Hydroquinone | Phenol / p-Phenoxyphenol | Aromatic hydroxylation |
| Catechol | Phenol | Aromatic hydroxylation |
| Aliphatic Acids (e.g., Muconic acid) | Hydroquinone / Catechol | Aromatic ring cleavage |
| Carbon Dioxide (CO₂) and Water (H₂O) | Aliphatic Acids | Central metabolic pathways |
Emerging Applications and Future Research Directions
High-Temperature and High-Performance Materials
Bis(p-phenoxyphenyl) ether belongs to the class of polyphenyl ethers, which are recognized for their exceptional thermal and oxidative stability. smolecule.comwikipedia.org This makes them suitable for applications in extreme environments. wikipedia.org The inherent inertness of the ether linkages and aromatic rings contributes to their ability to withstand high temperatures. taylorfrancis.com
Due to their excellent thermal and oxidative stability, polyphenyl ethers, including structures like this compound, are utilized as high-performance functional fluids. smolecule.comtaylorfrancis.com They have found use as diffusion pump fluids, high vacuum fluids, and in the formulation of high-temperature hydraulic lubricants, greases, and heat transfer fluids. wikipedia.org The initial interest in these fluids for high-temperature applications dates back to the 1950s with development projects for the U.S. Air Force. taylorfrancis.com A notable application was the use of a five-ring PPE as an engine lubricant for the SR-71 aircraft. taylorfrancis.com The low volatility and resistance to degradation at elevated temperatures are key properties for these applications. smolecule.com Research has shown that a four-ring ether, this compound, exhibited only a small amount of gas release after being heated at 900°F for 10 hours. nasa.gov
Table 1: Properties of Polyphenyl Ethers as Functional Fluids
| Property | Value/Description | References |
|---|---|---|
| Spontaneous Ignition Temperature | 550 to 595 °C (1,022 to 1,103 °F) | wikipedia.org |
| Vacuum Performance | Can achieve vacuums of 4×10⁻¹⁰ torr at 25 °C | wikipedia.orgtaylorfrancis.com |
| Radiation Resistance | High resistance to ionizing radiation | wikipedia.org |
| Oxidation-Corrosion Test Survival (Oxyethers) | Up to 316°C | taylorfrancis.com |
The properties of this compound, such as its thermal stability and chemical resistance, make it a suitable component for durable coatings designed to withstand extreme conditions. smolecule.com High-performance polymers derived from related structures are used in coatings for the automotive industry and other applications requiring robust protection. epo.org For instance, thermosetting polymers based on bisphenol A diphenyl ether bismaleimide (B1667444) are used in composite formulations and coatings for demanding environments due to their thermal stability and low moisture absorption. cymitquimica.com
This compound and its derivatives are investigated for use in electronic components and microelectronics. smolecule.com Polyphenyl ether polymers serve as precursors or additives in the synthesis of materials used for high-temperature insulation. smolecule.com The low dielectric constants and high thermal stability of polymers derived from related monomers make them ideal for insulating coatings in microelectronics. vulcanchem.com For example, polymers derived from 1,5-dimethyl-1,1,5,5-tetramethoxy-3,3-bis(p-phenoxyphenyl)-trisiloxane can be used as a light extraction and/or passivation layer in LEDs, OLEDs, and other optical devices. google.com Furthermore, polyimides synthesized from fluorinated dianhydrides like 4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether are suitable for microelectronics due to their thermal stability and low dielectric constants.
The development of polyphenyl ethers was originally driven by the extreme conditions encountered in aerospace applications. wikipedia.org Their high-temperature stability makes them suitable for use as lubricants in jet engines and as hydraulic fluids in advanced supersonic aircraft. wikipedia.orgtaylorfrancis.com In the automotive sector, high-performance polymers derived from related structures are used for various components. For instance, poly(aryl ether ketone)s (PAEKs) are explored for applications in the automotive industry due to their excellent thermal and mechanical properties. researchgate.netresearchgate.net
Research has indicated the potential of polymers derived from structures related to this compound in the field of flexible solar cells and for UV protection. researchgate.net A transparent polyetherketone has been shown to have broad application prospects in flexible solar cells and UV protection materials. researchgate.net Flexible solar cells often utilize lightweight polymer materials in their construction. sunpower.global Additionally, phenyl ether-substituted hydroxyphenyl triazines are used as UV light absorbers in coatings to provide protection against UV degradation. epo.org
Exploration of Liquid Crystal Properties
The rigid, rod-shaped molecular structure of this compound suggests that it may possess liquid crystal properties. smolecule.com Liquid crystals exhibit properties between those of a conventional liquid and a solid crystal and are used in technologies like displays. smolecule.comjmchemsci.com While further research is needed to confirm the liquid crystallinity of this compound itself, related compounds are actively studied for these properties. smolecule.comrsc.org For instance, studies on other phenyl ethers have investigated their transition from a glassy to a normal liquid state, which is relevant to understanding their potential liquid crystal behavior. rsc.org The synthesis of various new compounds with liquid crystalline properties is an active area of research. jmchemsci.comajchem-a.com
Advanced Membrane Technologies for Gas Separation
The rigid and thermally stable bis(phenoxy-phenyl) ether structure is a valuable component in the development of advanced polymer membranes for gas separation. While not typically used as a standalone membrane material, its core structure is incorporated into high-performance polymers, particularly polyimides, to enhance their separation capabilities. Polyimides are favored for membrane applications due to their excellent thermal stability, mechanical strength, and chemical resistance. etflin.com
Researchers have synthesized series of poly(ether-imide)s by reacting aromatic diamines containing flexible ether linkages with various dianhydrides. preprints.orgresearchgate.net For instance, diamine monomers such as 2,2-bis[4-(4-aminophenoxy)phenyl]propane (B77367) (BAPP) and 1,4-bis(4-aminophenoxy)benzene (B1581417) (APB), which feature the bis(phenoxy-phenyl) ether core, are used to create polyimides with specific properties. preprints.orgnih.gov The inclusion of the ether linkages increases the flexibility and solubility of the resulting polyimide, making it easier to process into thin, robust films. preprints.org
Furthermore, the specific geometry of the ether-linked monomers influences the fractional free volume (FFV) within the polymer matrix. preprints.org A higher FFV generally facilitates the diffusion of gases through the membrane, leading to higher permeability. preprints.org Studies on polyimides derived from a diamine with tert-butyl side groups, 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene (TBAPB), showed that the rigid and contorted conformation of the monomer resulted in polymers with high FFV and gas permeability values that compared well with other high-performance gas separation membranes. preprints.org The combination of the robust ether-linked backbone with bulky side groups that prevent efficient chain packing is a key strategy for designing next-generation membranes that can surpass the traditional trade-off between permeability and selectivity.
Thermally rearranged (TR) polymers, another class of advanced membrane materials, can also be derived from polyimides containing phenoxy linkages. etflin.com For example, poly(ether-imide)s synthesized from 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide (BHAPPP) can undergo thermal rearrangement at high temperatures. etflin.com This process creates a microporous structure with significantly enhanced gas permeability. etflin.com A TR membrane derived from a BHAPPP-based polyimide exhibited a CO2 permeability of 258.5 Barrer and a CO2/CH4 selectivity of 120.2, demonstrating the potential of incorporating ether linkages into polymers designed for high-performance gas separations like natural gas purification and carbon capture. etflin.com
Role in Organic Synthesis Beyond Polymerization
Beyond its use as a monomer in polymerization, the this compound scaffold serves as a versatile building block for synthesizing more complex and functionalized organic molecules. Its phenoxyphenyl groups contain reactive sites that can be targeted for further chemical transformations.
Research has demonstrated the conversion of this compound into novel derivatives. One report describes the synthesis of new bis-epoxyethyl derivatives, highlighting its utility in creating precursors for epoxy resins. In another synthetic application, the related starting material, commercial bis-(4-bromophenyl)-ether, was used to prepare 4-[4'-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester through a Michaelis-Arbuzov reaction. The resulting bisphosphonic acid was then used as a precursor in the synthesis of new metal hybrid materials, showcasing the scaffold's role in inorganic and materials chemistry.
The core diaryl ether structure is also central to the synthesis of various biologically active compounds and agrochemicals, valued for its lipophilicity, metabolic stability, and ability to penetrate cell membranes. The related compound 1,4-bis(4-phenoxybenzoyl)benzene (B1597880) is a key building block for producing specialty chemicals and advanced materials via reactions like Friedel-Crafts acylation. These examples underscore the potential of this compound as an intermediate for creating a wide range of value-added chemicals, moving beyond its traditional role in polymer science.
Biological Interactions and Enzymatic Inhibition
Recent computational studies have begun to explore the interactions of this compound with key enzymes, suggesting potential roles in toxicology and pharmacology.
Cytochrome P450 (P450) enzymes are crucial for the metabolism of a vast array of foreign compounds (xenobiotics). The diaryl ether linkage, while generally stable, can be a target for P450-mediated metabolism. A recent in silico study identified this compound as a potential inhibitor of cytochrome P450 3A4 (CYP3A4), one of the most important drug-metabolizing enzymes in humans. This predicted inhibition suggests that the compound could participate in drug-drug interactions if co-administered with other substances metabolized by CYP3A4.
Studies on analogous arylethers have shown that P450 enzymes can cleave the stable oxygen-aromatic ring bond, a process that may require an initial hydroxylation step for unsubstituted rings. The cleavage of such bonds can sometimes produce toxic metabolites, such as benzoquinones. The predicted interaction with CYP3A4 indicates that the metabolism and potential bioactivation of this compound is a critical area for future experimental investigation.
Phospholipase A2 (PLA2) enzymes are involved in numerous inflammatory processes through the hydrolysis of phospholipids. etflin.com Molecular docking simulations have been performed to understand how this compound might interact with snake venom PLA2, an enzyme often targeted for the development of anti-venom agents.
The computational study revealed that this compound fits into the binding site of the PLA2 enzyme. The interaction is characterized by specific intermolecular forces, including aromatic-aromatic interactions and hydrogen bonding. The meta-isomer, bis(m-phenoxyphenyl) ether, exhibited a high binding affinity with a docking score of -8.7 kcal/mol, which was more favorable than the standards used in the study. These computational findings suggest that the bis(phenoxyphenyl) ether scaffold has the potential to act as a PLA2 inhibitor, a hypothesis that warrants further investigation through in vitro enzymatic assays.
Table 1: Predicted Biological Interactions of this compound and Its Isomer
| Compound | Target Enzyme | Predicted Interaction | Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| This compound | Cytochrome P450 3A4 (CYP3A4) | Inhibition | Not Specified | , |
| This compound | Phospholipase A2 (PLA2) | Binding/Inhibition | Not Specified | , |
Design of Novel Derivatives and Structural Modifications for Enhanced Performance
The core structure of this compound provides a platform for the rational design of new molecules with tailored properties. By chemically modifying the aromatic rings or the central ether linkage, researchers can create derivatives with enhanced performance for specific applications. The phenoxyphenyl groups offer reactive sites for functionalization, allowing for the synthesis of more complex structures.
Strategies for creating novel derivatives include:
Introducing Functional Groups: As demonstrated in synthetic studies, functional groups like epoxides and phosphonic acids can be added to the core structure. This allows the creation of specialized monomers for new types of polymers or materials with unique reactive or metal-binding properties.
Altering Solubility and Processability: In the related field of poly(ether imide)s, introducing bulky and non-coplanar units (such as 2,2'-dimethyl-4,4'-biphenyl) or kinked linkages into the polymer backbone has been shown to disrupt chain packing. researchgate.net This strategy reduces crystallinity and significantly improves the solubility of the polymers in common organic solvents, making them easier to process into films and other forms without sacrificing thermal stability. researchgate.net
Modifying Physical Properties: The addition of bulky side groups, like tert-butyl groups, to phenoxy-ether monomers used in polyimides can increase the polymer's fractional free volume. preprints.org This modification is a key strategy for enhancing the gas permeability of membranes used in separation technologies. preprints.org
These approaches demonstrate that targeted structural modifications of the this compound scaffold can lead to a new generation of high-performance materials, from more soluble and processable polymers to more efficient gas separation membranes.
Development of Sustainable Synthesis and Degradation Approaches
The increasing use of high-performance polymers derived from this compound and related structures necessitates the development of more sustainable life-cycle approaches, encompassing both greener synthesis and effective end-of-life recycling.
In the realm of synthesis, research has focused on improving the traditional Ullmann condensation, which often requires harsh conditions. More direct, one-step processes for creating polyphenyl ethers from dihydric phenols have been developed, offering improved yields and avoiding the need for complex blocking and deblocking steps. For related polyetherketones, methods that control reaction temperatures more efficiently and allow for solvent reuse are being patented, contributing to reduced energy consumption and waste.
Perhaps more significant are the recent breakthroughs in the chemical degradation and recycling of poly(aryl ether ketone)s (PAEKs) like PEEK, which contain the same robust ether linkages found in polymers derived from this compound. Conventional disposal methods like landfill are unsustainable as these materials are not biodegradable. Chemical recycling offers a path to a circular economy for these valuable plastics.
Recent innovative degradation methods include:
Thiol-Based Depolymerization: Researchers have developed a method using organic sulfur compounds (thiols) and a base to break down PEEK into its constituent monomers. This process operates at a relatively low temperature of 150°C and achieves high yields of the recovered monomers, which can then be used to synthesize new polymers.
Hydrolytic Degradation: Another approach uses a co-solvent system of ethanol (B145695) and water with catalytic amounts of cesium carbonate to decompose PEEK in under 30 minutes at 350°C. This method successfully breaks the polymer down into major products like phenol (B47542) and dibenzofuran (B1670420) and can be used to separate and recover reinforcing materials like carbon fibers from composites.
Electrochemical Cleavage: A mild and effective electrochemical method has been reported for the cleavage of diaryl ether C-O bonds. This technique avoids harsh chemical reagents and has been successfully applied to the upcycling of polyphenylene oxide, demonstrating its potential for the sustainable degradation and valorization of ether-linked polymers.
These emerging degradation technologies represent a significant step toward creating a closed-loop life cycle for high-performance polymers based on the this compound structure.
Table 2: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| 1,4-bis(4-aminophenoxy)benzene |
| 2,2-bis[4-(4-aminophenoxy)phenyl]propane |
| 1,4-bis(4-aminophenoxy)2,5-di-tert-butylbenzene |
| 3,3-bis[4-(3-hydroxy-4-amino-phenoxy)phenyl]phthalide |
| 1,4-bis(4-phenoxybenzoyl)benzene |
| Bis(m-phenoxyphenyl) ether |
| p-(p-nitrophenoxy)phenol |
| 4-[4'-(diethoxyphosphoryl)phenoxy]phenyl-phosphonic acid diethyl ester |
| bis-(4-bromophenyl)-ether |
| 2,2'-dimethyl-4,4'-bis[4-(3,4-dicarboxyphenoxy)]biphenyl dianhydride |
| Phenol |
| Dibenzofuran |
| Polyetheretherketone (PEEK) |
| Poly(ether imide) (PEI) |
| Polyphenylene oxide (PPO) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and experimental conditions for preparing Bis(p-phenoxyphenyl) ether?
- The compound is typically synthesized via nucleophilic aromatic substitution. A detailed procedure involves reacting phenol derivatives with halogenated aromatic precursors under alkaline conditions. Key parameters include maintaining anhydrous conditions, controlled heating (e.g., reflux in a polar aprotic solvent like DMF), and stoichiometric ratios of reactants. Reaction progress can be monitored using thin-layer chromatography (TLC) .
- Characterization : Post-synthesis, confirm purity via melting point analysis (expected range: 56–60°C for analogous brominated derivatives) and structural verification using FT-IR. Ortho-/para-substitution patterns produce distinct IR bands (e.g., ~1190 cm⁻¹ for para-substitution) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Design accelerated degradation studies by exposing the compound to buffered solutions (pH 2–12) at elevated temperatures (e.g., 40–80°C). Monitor degradation products using HPLC or LC-MS. Hydrolysis rates correlate with pH; acidic or basic conditions may cleave the ether bond, yielding phenolic byproducts. Include controls with inert atmospheres to rule out oxidative degradation .
Q. What spectroscopic methods are most reliable for confirming the structure of this compound?
- FT-IR : Look for ether C-O-C stretching vibrations (~1250–1050 cm⁻¹) and aromatic C-H bending (~800–600 cm⁻¹). Para-substitution shows a band near 1190 cm⁻¹ .
- NMR : ¹H NMR should display singlet peaks for equivalent aromatic protons and coupling patterns for substituents. ¹³C NMR confirms ether linkage (δ ~150–160 ppm for aromatic carbons adjacent to oxygen) .
Advanced Research Questions
Q. How can environmental persistence and degradation pathways of this compound be modeled in aquatic systems?
- Use fugacity modeling to predict partitioning into water, sediment, and biota. Parameters include octanol-water partition coefficient (log KOW) and biodegradation half-life. Experimental validation involves spiking environmental samples (water, soil) and analyzing temporal concentration changes via GC-MS. Compare results with structurally analogous compounds (e.g., brominated diphenyl ethers) to infer degradation mechanisms .
Q. What strategies resolve contradictions in toxicity data for this compound derivatives?
- Discrepancies often arise from differing test models (e.g., in vitro vs. in vivo) or exposure durations. Apply systematic review frameworks (e.g., PICO) to standardize data extraction. Cross-validate findings using computational toxicology tools (e.g., QSAR models) and mechanistic studies (e.g., oxidative stress assays in cell lines) .
Q. How can researchers detect trace levels of this compound in complex matrices like biological tissues?
- Optimize extraction using solid-phase microextraction (SPME) or QuEChERS. Analytical quantification requires high-resolution mass spectrometry (HRMS) with isotope dilution (e.g., ¹³C-labeled internal standards). Validate method sensitivity via limit of detection (LOD) studies, targeting sub-ppb levels .
Q. What advanced techniques elucidate substitution patterns in this compound derivatives?
- X-ray crystallography : Resolve crystal structures to confirm para-substitution.
- Mass spectrometry fragmentation : Use tandem MS (MS/MS) to identify diagnostic fragments (e.g., loss of phenoxy groups).
- DFT calculations : Predict vibrational frequencies and compare with experimental IR data to validate substitution .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
